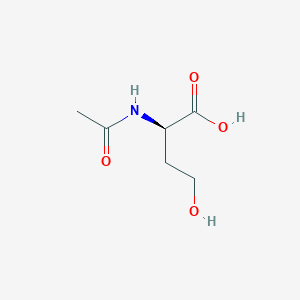
Acetyl-D-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-D-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine and threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl-D-homoserine can be synthesized through various biochemical pathways. One common method involves the acetylation of homoserine using acetyl-CoA as the acetyl donor. This reaction is typically catalyzed by enzymes such as O-acetyltransferase. The reaction conditions often include a buffered solution with a pH around 7.4, the presence of magnesium ions, and a controlled temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the acetylation process. The fermentation process is optimized to maximize yield, often involving the use of inexpensive feedstocks like glycerol .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-compounds, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetyl-D-homoserine has a wide range of applications in scientific research:
Biology: In biological research, this compound is used to study metabolic pathways and enzyme functions.
Industry: This compound is used in the production of biodegradable plastics and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetyl-D-homoserine involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, such as the formation of L-methionine from O-acetyl-L-homoserine using sulfhydrylase enzymes. These enzymes catalyze the transfer of sulfur groups, leading to the synthesis of essential amino acids .
Comparación Con Compuestos Similares
Similar Compounds
O-acetyl-L-homoserine: An enantiomer of acetyl-D-homoserine, involved in similar metabolic pathways.
Homoserine lactone: A derivative used in quorum sensing in bacteria.
Methionine: An essential amino acid synthesized from homoserine derivatives.
Uniqueness
Its role as an intermediate in the biosynthesis of essential amino acids and its use in various industrial processes highlight its importance .
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1 |
Clave InChI |
HCBFOIPUKYKZJC-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCO)C(=O)O |
SMILES canónico |
CC(=O)NC(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


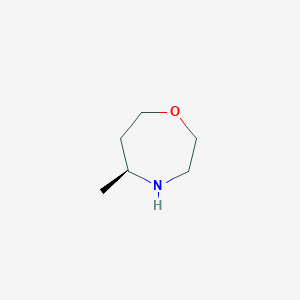

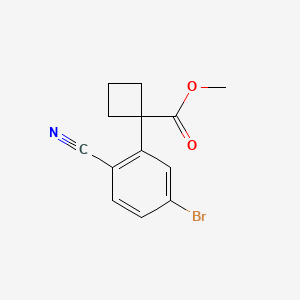
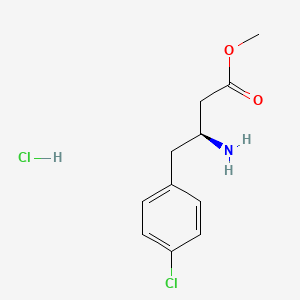
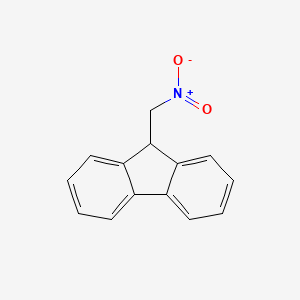



![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
